molecular formula C12H13F3N2O3 B2426084 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide CAS No. 1903567-77-0

2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide

Cat. No. B2426084
CAS RN: 1903567-77-0
M. Wt: 290.242
InChI Key: ZSKOHIQOFUYBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. Additionally, this compound has been shown to modulate the activity of certain enzymes in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide are dependent on its mechanism of action. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anti-tumor effects. It has also been shown to modulate the activity of certain enzymes in the brain, which may contribute to its potential therapeutic effects for neurological disorders. Additionally, this compound has been shown to inhibit the production of certain cytokines, which may contribute to its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide in lab experiments include its potential applications in various scientific research fields, its ability to inhibit specific enzymes, and its potential therapeutic effects for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for specific reaction conditions for its synthesis.

Future Directions

For the research on 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide include further investigation of its potential therapeutic effects for neurological disorders and cancer, the development of more efficient synthesis methods, and the exploration of its potential applications in other scientific research fields. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective inhibitors of specific enzymes.

Synthesis Methods

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 2,2,2-trifluoroethylamine in the presence of tetrahydrofuran. The reaction mixture is then heated, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has shown potential applications in various scientific research fields. It has been studied as a potential anti-tumor agent due to its ability to inhibit cancer cell growth. It has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate the activity of certain enzymes in the brain. Additionally, this compound has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of certain cytokines.

properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-3-16-10(5-8)20-9-2-4-19-6-9/h1,3,5,9H,2,4,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKOHIQOFUYBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.